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Compound of Interest
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Cat. No.: B1675088 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Loprazolam, a potent imidazobenzodiazepine, is a short-acting hypnotic agent primarily used

for the management of insomnia. Its chemical structure, characterized by a fused imidazole

ring on the benzodiazepine core, confers a distinct pharmacological profile. This technical

guide provides a comprehensive overview of the chemical structure of Loprazolam and a

detailed, step-by-step account of its chemical synthesis, tailored for an audience of

researchers, scientists, and professionals in drug development.

Chemical Structure of Loprazolam
Loprazolam is chemically designated as (2Z)-6-(2-chlorophenyl)-2-[(4-methyl-1-

piperazinyl)methylene]-8-nitro-2,4-dihydro-1H-imidazo[1,2-a][1][2]benzodiazepin-1-one.[3] It is

a complex heterocyclic system comprising a benzodiazepine ring fused with an imidazole ring,

and further substituted with a chlorophenyl group, a nitro group, and a methylpiperazinyl

methylene side chain.

Key Structural Features:

Imidazobenzodiazepine Core: This tricyclic system is fundamental to the pharmacological

activity of Loprazolam.
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2-Chlorophenyl Group at Position 6: This substitution is common among benzodiazepines

and influences binding to the GABA-A receptor.

Nitro Group at Position 8: The presence and position of the nitro group can significantly

impact the potency and metabolic profile of the compound.

(4-Methyl-1-piperazinyl)methylene Side Chain at Position 2: This basic side chain enhances

the water solubility of the molecule and is crucial for its pharmacokinetic properties.

The key identifiers for Loprazolam are summarized in the table below.

Identifier Value

IUPAC Name

(2Z)-6-(2-chlorophenyl)-2-[(4-methyl-1-

piperazinyl)methylene]-8-nitro-2,4-dihydro-1H-

imidazo[1,2-a][1][2]benzodiazepin-1-one[3]

Molecular Formula C23H21ClN6O3[4]

Molecular Weight 464.91 g/mol [4]

CAS Number 61197-73-7[4]

SMILES

CN1CCN(CC1)/C=C/2/C(=O)N3C(=N2)CN=C(C

4=C3C=CC(=C4)--INVALID-LINK--

[O-])C5=CC=CC=C5Cl

Synthesis of Loprazolam
The synthesis of Loprazolam is a multi-step process that begins with the appropriately

substituted aminobenzophenone. The most common synthetic route involves the construction

of the benzodiazepine ring system, followed by the fusion of the imidazole ring, and finally, the

introduction of the characteristic side chain. The synthesis is typically concluded by the

formation of a pharmaceutically acceptable salt, such as the mesylate.

A widely practiced synthetic pathway is outlined below, commencing from 2-amino-5-nitro-2'-

chlorobenzophenone.
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2-amino-5-nitro-2'-chlorobenzophenone 5-(2-chlorophenyl)-7-nitro-3H-1,4-benzodiazepine-2-thioneLawesson's reagent 2-carboxymethylamino-7-nitro-5-(2-chlorophenyl)-3H-1,4-benzodiazepineGlycine, Na2CO3 8-nitro-6-(2-chlorophenyl)-1,2-dihydro-1H,4H-imidazo[1,2-a][1,4]benzodiazepin-1-oneDCC 8-nitro-2-(dimethylaminomethylene)-6-(2-chlorophenyl)-1,2-dihydro-1H,4H-imidazo[1,2-a][1,4]benzodiazepin-1-oneDMFDEA, Et3N Loprazolam (free base)N-methylpiperazine Loprazolam MesylateMethanesulfonic acid
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Diagram: Synthesis of Loprazolam Mesylate.

Experimental Protocols
The following sections provide detailed experimental procedures for each key step in the

synthesis of Loprazolam.

Step 1: Synthesis of 5-(2-chlorophenyl)-7-nitro-3H-1,4-benzodiazepine-2-thione (Intermediate

B)

The initial step involves the conversion of the benzophenone to the corresponding

benzodiazepine-2-thione.

Reactants:

Reactant Molecular Weight ( g/mol )

2-amino-5-nitro-2'-chlorobenzophenone
(A)

276.67

| Lawesson's Reagent | 404.47 |

Protocol: A mixture of 2-amino-5-nitro-2'-chlorobenzophenone and Lawesson's reagent in an

appropriate high-boiling solvent such as toluene or xylene is heated under reflux. The

reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the

reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue

is then purified, typically by column chromatography on silica gel, to yield the desired thione.

Step 2: Synthesis of 2-carboxymethylamino-7-nitro-5-(2-chlorophenyl)-3H-1,4-benzodiazepine

(Intermediate C)

The thione is then reacted with glycine to introduce the amino acid moiety.
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Reactants:

Reactant Molecular Weight ( g/mol )

5-(2-chlorophenyl)-7-nitro-3H-1,4-
benzodiazepine-2-thione (B)

331.78

Glycine 75.07

| Sodium Carbonate (Na2CO3) | 105.99 |

Protocol: To a solution of 5-(2-chlorophenyl)-7-nitro-3H-1,4-benzodiazepine-2-thione in a

mixture of ethanol and water, glycine and sodium carbonate are added.[5] The reaction

mixture is heated to reflux and maintained at this temperature until the starting material is

consumed, as indicated by TLC.[5] After cooling, the product is typically precipitated by the

addition of water and collected by filtration. The crude product can be purified by

recrystallization.

Step 3: Synthesis of 8-nitro-6-(2-chlorophenyl)-1,2-dihydro-1H,4H-imidazo[1,2-a][1]

[2]benzodiazepin-1-one (Intermediate D)

This step involves the intramolecular cyclization to form the fused imidazole ring.

Reactants:

Reactant Molecular Weight ( g/mol )

2-carboxymethylamino-7-nitro-5-(2-
chlorophenyl)-3H-1,4-benzodiazepine (C)

372.77

| Dicyclohexylcarbodiimide (DCC) | 206.33 |

Protocol: The amino acid derivative from the previous step is dissolved in a suitable aprotic

solvent, such as dichloromethane or tetrahydrofuran. Dicyclohexylcarbodiimide (DCC) is

then added, and the mixture is stirred at room temperature.[5] The reaction leads to the

formation of the cyclized product and dicyclohexylurea (DCU) as a byproduct. The DCU is

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.pharmacompass.com/chemistry-chemical-name/7-nitro-5-2-chlorophenyl-3h-1-4-benzodiazepin-2-1h-one
https://www.pharmacompass.com/chemistry-chemical-name/7-nitro-5-2-chlorophenyl-3h-1-4-benzodiazepin-2-1h-one
https://pubs.acs.org/doi/abs/10.1021/acs.oprd.2c00184
https://www.researchgate.net/publication/365070844_Flow_platform_for_the_synthesis_of_benzodiazepines
https://www.pharmacompass.com/chemistry-chemical-name/7-nitro-5-2-chlorophenyl-3h-1-4-benzodiazepin-2-1h-one
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675088?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


removed by filtration, and the filtrate is concentrated. The crude product is then purified, for

instance, by column chromatography.

Step 4: Synthesis of 8-nitro-2-(dimethylaminomethylene)-6-(2-chlorophenyl)-1,2-dihydro-

1H,4H-imidazo[1,2-a][1][2]benzodiazepin-1-one (Intermediate E)

This reaction introduces a reactive group at the 2-position of the imidazo[1,2-a][1]

[2]benzodiazepin-1-one core.

Reactants:

Reactant Molecular Weight ( g/mol )

8-nitro-6-(2-chlorophenyl)-1,2-dihydro-
1H,4H-imidazo[1,2-a][1][2]benzodiazepin-
1-one (D)

354.75

Dimethylformamide diethyl acetal (DMFDEA) 147.23

| Triethylamine (Et3N) | 101.19 |

Protocol: The imidazobenzodiazepinone is treated with dimethylformamide diethyl acetal in

the presence of a base, such as triethylamine, in a solvent like benzene or toluene.[6] The

mixture is heated to facilitate the reaction.[6] After the reaction is complete, the solvent and

excess reagents are removed under vacuum, and the resulting crude product is used in the

next step without further purification or after purification by chromatography.

Step 5: Synthesis of Loprazolam (free base) (Intermediate F)

The final step in the synthesis of the Loprazolam free base involves the reaction with N-

methylpiperazine.

Reactants:
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Reactant Molecular Weight ( g/mol )

8-nitro-2-(dimethylaminomethylene)-6-(2-
chlorophenyl)-1,2-dihydro-1H,4H-
imidazo[1,2-a][1][2]benzodiazepin-1-one
(E)

409.84

| N-methylpiperazine | 100.16 |

Protocol: The dimethylaminomethylene intermediate is dissolved in a high-boiling solvent like

toluene, and N-methylpiperazine is added.[6] The mixture is heated at reflux for several

hours.[6] Upon completion, the reaction mixture is cooled, and the product is isolated.

Purification is typically achieved by recrystallization from a suitable solvent system.

Alternative Final Step: Condensation with 1-(dimethoxymethyl)-4-methylpiperazine

An alternative and often preferred final step involves the direct condensation of 8-nitro-6-(2-

chlorophenyl)-1,2-dihydro-1H,4H-imidazo[1,2-a][1][2]benzodiazepin-1-one (Intermediate D)

with 1-(dimethoxymethyl)-4-methylpiperazine.[6][7] This reaction directly yields the free base of

Loprazolam.[6][7]

Step 6: Synthesis of Loprazolam Mesylate (Final Product G)

The free base of Loprazolam is often converted to its mesylate salt to improve its stability and

solubility for pharmaceutical formulations.

Reactants:

Reactant Molecular Weight ( g/mol )

Loprazolam (free base) (F) 464.91

| Methanesulfonic acid (CH3SO3H) | 96.11 |

Protocol: Loprazolam free base is dissolved in a suitable organic solvent, such as ethanol or

acetone. A solution of methanesulfonic acid in the same solvent is then added dropwise with
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stirring. The Loprazolam mesylate salt precipitates out of the solution and is collected by

filtration, washed with a small amount of cold solvent, and dried under vacuum.

Quantitative Data Summary
The following table summarizes the molecular weights of the key compounds involved in the

synthesis of Loprazolam. Yields for each step can vary depending on the specific reaction

conditions and purification methods employed and should be determined empirically.
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Compound Intermediate Molecular Formula
Molecular Weight (
g/mol )

2-amino-5-nitro-2'-

chlorobenzophenone
A C13H9ClN2O3 276.67

5-(2-chlorophenyl)-7-

nitro-3H-1,4-

benzodiazepine-2-

thione

B C15H10ClN3O2S 331.78

2-

carboxymethylamino-

7-nitro-5-(2-

chlorophenyl)-3H-1,4-

benzodiazepine

C C17H13ClN4O4 372.77

8-nitro-6-(2-

chlorophenyl)-1,2-

dihydro-1H,4H-

imidazo[1,2-a][1]

[2]benzodiazepin-1-

one

D C17H11ClN4O3 354.75

8-nitro-2-

(dimethylaminomethyl

ene)-6-(2-

chlorophenyl)-1,2-

dihydro-1H,4H-

imidazo[1,2-a][1]

[2]benzodiazepin-1-

one

E C20H17ClN6O3 409.84

Loprazolam (free

base)
F C23H21ClN6O3 464.91

Loprazolam Mesylate G C24H25ClN6O6S 561.01

Conclusion
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This technical guide has provided a detailed examination of the chemical structure of

Loprazolam and a comprehensive, step-by-step methodology for its synthesis. The presented

protocols and data are intended to serve as a valuable resource for researchers and

professionals engaged in the fields of medicinal chemistry and drug development. The

synthesis of Loprazolam involves a series of complex organic transformations requiring careful

control of reaction conditions to achieve optimal yields and purity. Further optimization of the

described synthetic steps may be possible through the application of modern synthetic

methodologies and process chemistry principles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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